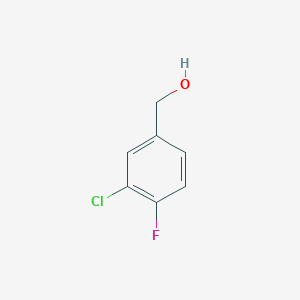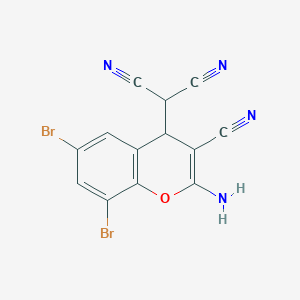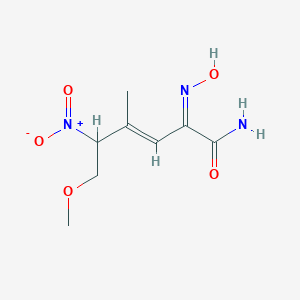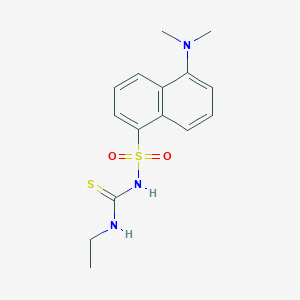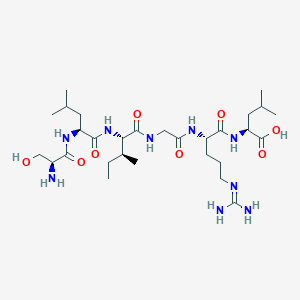
(2E,4E)-N-tert-butyl-6-trimethylsilylhexa-2,4-dien-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4E)-N-tert-butyl-6-trimethylsilylhexa-2,4-dien-1-imine, also known as TBS-protected dienimine, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (2E,4E)-N-tert-butyl-6-trimethylsilylhexa-2,4-dien-1-imined dienimine is not well understood. However, it is believed that the compound may act as a nucleophile in various reactions, due to the presence of the dienimine moiety.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (2E,4E)-N-tert-butyl-6-trimethylsilylhexa-2,4-dien-1-imined dienimine. However, studies have shown that the compound is stable under physiological conditions, making it a potential candidate for use in biological systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2E,4E)-N-tert-butyl-6-trimethylsilylhexa-2,4-dien-1-imined dienimine is its versatility in various scientific research applications. However, the compound has some limitations, including its relatively low yield in the synthesis method and its potential toxicity.
Future Directions
There are several future directions for the research of (2E,4E)-N-tert-butyl-6-trimethylsilylhexa-2,4-dien-1-imined dienimine. One potential direction is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further research could be conducted to better understand the mechanism of action and potential applications of (2E,4E)-N-tert-butyl-6-trimethylsilylhexa-2,4-dien-1-imined dienimine in various fields, including drug discovery and organometallic chemistry.
Synthesis Methods
The synthesis of (2E,4E)-N-tert-butyl-6-trimethylsilylhexa-2,4-dien-1-imined dienimine involves several steps, starting with the reaction of 6-bromo-2,4-hexadiene with tert-butylamine to form the corresponding amine. This amine is then reacted with trimethylsilyl chloride to produce the (2E,4E)-N-tert-butyl-6-trimethylsilylhexa-2,4-dien-1-imined amine, which is subsequently reacted with formaldehyde to form the (2E,4E)-N-tert-butyl-6-trimethylsilylhexa-2,4-dien-1-imined dienimine. The overall yield of this synthesis method is around 50%.
Scientific Research Applications
(2E,4E)-N-tert-butyl-6-trimethylsilylhexa-2,4-dien-1-imined dienimine has been used in various scientific research applications, including as a ligand in organometallic chemistry, as a building block in the synthesis of natural products, and as a precursor for the synthesis of bioactive compounds. One of the notable applications of (2E,4E)-N-tert-butyl-6-trimethylsilylhexa-2,4-dien-1-imined dienimine is its use in the synthesis of the natural product (-)-englerin A, which has been shown to have antitumor activity.
properties
CAS RN |
171814-36-1 |
|---|---|
Product Name |
(2E,4E)-N-tert-butyl-6-trimethylsilylhexa-2,4-dien-1-imine |
Molecular Formula |
C13H25NSi |
Molecular Weight |
223.43 g/mol |
IUPAC Name |
(2E,4E)-N-tert-butyl-6-trimethylsilylhexa-2,4-dien-1-imine |
InChI |
InChI=1S/C13H25NSi/c1-13(2,3)14-11-9-7-8-10-12-15(4,5)6/h7-11H,12H2,1-6H3/b9-7+,10-8+,14-11? |
InChI Key |
CGIIKXSIKQLVJK-FGFCZSSHSA-N |
Isomeric SMILES |
CC(C)(C)N=C/C=C/C=C/C[Si](C)(C)C |
SMILES |
CC(C)(C)N=CC=CC=CC[Si](C)(C)C |
Canonical SMILES |
CC(C)(C)N=CC=CC=CC[Si](C)(C)C |
synonyms |
6-TRIMETHYLSILYL-N-TERT-BUTYL-2,4-HEXADIENALDIMINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




